molecular formula C8H8Cl2N2O B583921 N-Demethoxy Linuron-13C6 CAS No. 1346603-94-8

N-Demethoxy Linuron-13C6

Cat. No.: B583921
CAS No.: 1346603-94-8
M. Wt: 225.019
InChI Key: IDQHRQQSSQDLTR-WBJZHHNVSA-N
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Description

Contextualization within Phenylurea Herbicide Metabolite Research

Phenylurea herbicides, including linuron (B1675549) and diuron, are extensively used in agriculture for weed control. nih.gov Their widespread application has led to concerns about their persistence and the potential toxicity of their metabolic byproducts in the environment. nih.gov N-Demethoxy Linuron is a primary metabolite formed through the degradation of linuron. scbt.comcymitquimica.com Research in this area focuses on understanding the metabolic pathways of these herbicides in various organisms and environmental matrices. The study of metabolites like N-Demethoxy Linuron is critical as they can sometimes be more mobile or toxic than the parent compound.

The degradation of phenylurea herbicides can occur through various biological and chemical processes. For instance, the soil bacterium Variovorax sp. strain SRS16 has been shown to mineralize linuron, initiating the pathway by hydrolyzing it to 3,4-dichloroaniline (B118046) (DCA) and N,O-dimethylhydroxylamine. nih.gov Similarly, Ochrobactrum anthropi CD3 can biodegrade several phenylurea herbicides, including linuron, also forming the metabolite 3,4-DCA. nih.gov The identification and quantification of these metabolites are central to assessing the environmental fate of the parent herbicides.

Significance of N-Demethoxy Linuron-13C6 as an Isotopically Labeled Compound

This compound is a stable isotope-labeled analog of N-Demethoxy Linuron. lgcstandards.com In this compound, six carbon atoms in the phenyl ring have been replaced with the heavier, non-radioactive carbon-13 isotope. cymitquimica.comlgcstandards.com This labeling does not significantly alter the chemical properties of the molecule, but it provides a distinct mass signature that allows it to be differentiated from its naturally occurring, unlabeled counterpart by mass spectrometry. gcms.cz

The use of such isotopically labeled compounds is a cornerstone of isotope dilution mass spectrometry (IDMS), a powerful analytical technique. gcms.cz By adding a known amount of the labeled standard (this compound) to a sample, scientists can accurately quantify the concentration of the unlabeled analyte (N-Demethoxy Linuron), even if there are losses during sample preparation and analysis. gcms.czresearchgate.net This is because the labeled and unlabeled compounds behave almost identically throughout the analytical process, so any loss will affect both equally. gcms.cz This technique minimizes analytical errors and enhances the precision and accuracy of quantification. researchgate.net

Role in Environmental Science and Xenobiotic Studies

In environmental science, this compound is crucial for monitoring the presence and concentration of linuron metabolites in various environmental compartments, such as soil and water. epa.govresearchgate.net Accurate measurement is essential for assessing the extent of contamination and the effectiveness of remediation strategies. nih.gov For example, analytical methods have been developed to determine linuron and its metabolites in soil to support regulatory studies. epa.gov The use of labeled standards like this compound in these methods ensures the reliability of the data generated. epa.gov

Xenobiotic studies investigate the metabolic fate of foreign compounds in living organisms. This compound can be used as a tracer to study how linuron is metabolized by different organisms, from microbes to plants and animals. cymitquimica.comresearchgate.net For instance, research has shown that N-Demethoxy Linuron is a metabolite of linuron in wheat and radish. cymitquimica.com By using the labeled compound, researchers can track the metabolic pathways and determine the rates of formation and further degradation of this metabolite.

Overview of Research Trajectories for Isotopic Tracers

The application of stable isotope tracers is a rapidly advancing field in metabolic research. nih.govmdpi.com These tracers, including carbon-13, nitrogen-15, and deuterium (B1214612) (2H), are used to investigate a wide range of biochemical pathways and dynamics within biological systems. mdpi.com They are considered safe for use in various studies, including those involving human subjects. iaea.org

Initially, research focused on using substrate-specific tracers to study the metabolism of particular classes of molecules like carbohydrates, lipids, and proteins. technologynetworks.comnih.gov More recent advancements have seen the development of non-substrate-specific tracers, such as deuterium oxide (D2O), which can simultaneously monitor the turnover of multiple substrates. nih.gov This allows for a more holistic view of metabolic processes.

In the context of environmental and agricultural research, isotopic tracers are used to follow the fate of pesticides and other pollutants in the environment. researchgate.net They help in understanding degradation kinetics, identifying novel metabolic pathways, and assessing the impact of these compounds on ecosystems. nih.govresearchgate.net The continued development of analytical instrumentation, such as high-resolution mass spectrometry, further expands the capabilities and applications of stable isotope tracing in scientific research. mdpi.com

Data Tables

Table 1: Chemical Properties of N-Demethoxy Linuron and its 13C6-labeled analog

PropertyN-Demethoxy LinuronThis compound
CAS Number 3567-62-2 scbt.com1346603-94-8 lgcstandards.com
Molecular Formula C₈H₈Cl₂N₂O scbt.com¹³C₆C₂H₈Cl₂N₂O lgcstandards.com
Molecular Weight 219.07 g/mol scbt.com225.024 g/mol lgcstandards.com

This table was generated using data from referenced sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQHRQQSSQDLTR-WBJZHHNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Enrichment of N Demethoxy Linuron 13c6

Strategies for Carbon-13 Isotopic Labeling

The core strategy for the synthesis of N-Demethoxy Linuron-13C6 involves the introduction of six Carbon-13 atoms into the phenyl ring of the molecule. This is achieved by utilizing a commercially available or synthetically prepared starting material that is uniformly labeled with 13C in its aromatic ring. The most common and efficient approach is to begin with [U-13C6]-benzene, a precursor where all six carbon atoms of the benzene (B151609) ring are the 13C isotope.

This precursor then undergoes a series of chemical transformations to build the final N-Demethoxy Linuron (B1675549) structure. The key principle is to carry the 13C6-labeled phenyl group through the synthetic sequence without any reactions that would compromise the integrity of the labeled ring. This method ensures that the final product has a distinct mass shift of +6 Da compared to its unlabeled counterpart, which is crucial for its use as an internal standard.

Alternative, though less common, strategies could involve the construction of the 13C6-labeled aromatic ring from smaller 13C-labeled building blocks. However, for a simple benzene derivative, starting with the pre-labeled ring is generally more efficient and cost-effective.

Precursor Selection and Chemical Transformations for 13C6 Incorporation

The synthesis of this compound can be logically divided into the preparation of the key labeled intermediate, 3,4-dichloroaniline-13C6, followed by its conversion to the final urea (B33335) product.

Synthesis of 3,4-dichloroaniline-13C6:

A plausible synthetic route starting from [U-13C6]-benzene is as follows:

Nitration: [U-13C6]-benzene is first nitrated to form nitrobenzene-13C6. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.

Dichlorination: The resulting nitrobenzene-13C6 is then subjected to dichlorination. The nitration of 1,2-dichlorobenzene (B45396) predominantly yields 1,2-dichloro-4-nitrobenzene. Therefore, a common industrial route involves the chlorination of nitrobenzene (B124822) followed by separation of the isomers, or the nitration of 1,2-dichlorobenzene. For a labeled synthesis, a highly regioselective method is preferred to maximize the yield of the desired 3,4-dichloro isomer.

Reduction: The nitro group of 1,2-dichloro-4-nitrobenzene-13C6 is subsequently reduced to an amino group to yield 3,4-dichloroaniline-13C6. A common method for this transformation is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere.

Formation of the Urea Moiety:

The final step in the synthesis is the reaction of 3,4-dichloroaniline-13C6 with a reagent that introduces the methylurea (B154334) side chain. A common and effective method is the reaction with methyl isocyanate (CH3NCO).

Reaction with Methyl Isocyanate: 3,4-dichloroaniline-13C6 is reacted with methyl isocyanate in an inert solvent. The lone pair of electrons on the nitrogen atom of the aniline (B41778) attacks the electrophilic carbon atom of the isocyanate, leading to the formation of the N,N'-disubstituted urea, this compound.

An alternative to using methyl isocyanate, which is a highly toxic and volatile compound, is a two-step process involving phosgene (B1210022) or a phosgene equivalent. In this approach, the 3,4-dichloroaniline-13C6 is first reacted with phosgene (COCl2) to form the corresponding isocyanate, 3,4-dichlorophenyl isocyanate-13C6. This intermediate is then reacted with methylamine (B109427) (CH3NH2) to yield the final product.

Optimization of Synthetic Yield and Isotopic Purity

Maximizing the synthetic yield and maintaining high isotopic purity are critical in the preparation of isotopically labeled standards.

Optimization of Synthetic Yield:

Each step of the synthesis must be optimized to achieve the highest possible yield, which is particularly important when working with expensive 13C-labeled starting materials. Key parameters for optimization include:

Reaction Conditions: Temperature, reaction time, and pressure are carefully controlled at each stage. For example, in the reduction of the nitro group, the choice of catalyst, solvent, and hydrogen pressure can significantly impact the yield and minimize side reactions.

Reagent Stoichiometry: The molar ratios of reactants are adjusted to ensure complete conversion of the limiting reagent, which is typically the labeled intermediate.

Purification Methods: Efficient purification at each step is crucial to remove byproducts and unreacted starting materials that could interfere with subsequent reactions. Common purification techniques include recrystallization, column chromatography, and distillation.

Optimization of Isotopic Purity:

Isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels. The goal is to have an isotopic enrichment as close to 100% as possible for the 13C6 isotopologue.

High-Purity Starting Materials: The isotopic purity of the final product is directly dependent on the isotopic purity of the initial labeled precursor, [U-13C6]-benzene. Therefore, starting with a precursor of the highest available isotopic enrichment is essential.

Minimizing Isotopic Dilution: Throughout the synthesis, it is crucial to avoid any contamination with unlabeled (12C) materials. This includes using clean glassware and ensuring that all reagents and solvents are free from contaminants that could introduce unlabeled carbon atoms.

Monitoring Isotopic Enrichment: Isotopic purity should be monitored at key stages of the synthesis, if possible, and definitively determined for the final product using analytical techniques such as mass spectrometry.

Analytical Verification of Isotopic Enrichment and Structural Integrity

The final product, this compound, must be rigorously analyzed to confirm its chemical identity, purity, and isotopic enrichment. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to confirm the structural integrity of the molecule by verifying the presence and connectivity of the hydrogen atoms. The chemical shifts, splitting patterns, and integration of the signals should be consistent with the structure of N-Demethoxy Linuron.

¹³C NMR: Carbon-13 NMR provides direct evidence of the isotopic labeling. In the ¹³C NMR spectrum of this compound, the signals corresponding to the six carbon atoms of the phenyl ring will be significantly enhanced in intensity compared to the signals of the other carbon atoms (the carbonyl and methyl groups). The coupling patterns between the 13C-labeled carbons can also provide structural information.

Mass Spectrometry (MS):

Mass spectrometry is the most direct method for determining the isotopic enrichment of the labeled compound.

Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak (or a protonated molecule peak in soft ionization techniques like electrospray ionization) that is shifted by +6 mass units compared to the unlabeled compound.

Isotopic Distribution: By analyzing the isotopic cluster of the molecular ion, the percentage of the M+6 peak relative to any other isotopologues (e.g., M+0, M+1, etc.) can be calculated. This provides a quantitative measure of the isotopic enrichment. High-resolution mass spectrometry (HRMS) is often employed to accurately determine the mass and elemental composition, further confirming the identity of the compound.

The combination of NMR and MS data provides a comprehensive verification of the successful synthesis of this compound with the desired structural integrity and high isotopic purity.

Advanced Analytical Methodologies for N Demethoxy Linuron 13c6

Development of High-Resolution Chromatographic Techniques

High-resolution chromatography is the cornerstone for the analysis of N-Demethoxy Linuron (B1675549) and its isotopically labeled standard. The separation of these compounds from complex sample components is crucial for accurate detection by mass spectrometry. Phenylurea herbicides, the class to which linuron and its metabolites belong, are known to be thermally unstable, which significantly influences the choice of chromatographic technique. newpaltz.k12.ny.usmdpi.com

Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for the determination of phenylurea herbicides and their metabolites due to its applicability to nonvolatile and thermally labile compounds. nih.gov The technique avoids the high temperatures of gas chromatography that can cause degradation of the target analytes. newpaltz.k12.ny.usmdpi.com When analyzing for N-Demethoxy Linuron, its labeled counterpart, N-Demethoxy Linuron-13C6, is added to the sample to serve as an internal standard, co-eluting with the analyte and providing a precise reference for quantification.

Modern LC-MS systems, particularly those employing tandem mass spectrometry (MS/MS), offer exceptional sensitivity and selectivity. free.fr Instruments such as triple quadrupole (QQQ) and high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are frequently used. nih.govnih.gov These technologies allow for targeted analysis through modes like single-ion monitoring (SIM) and multiple reaction monitoring (MRM), which can isolate the specific mass transitions of both the analyte and the 13C6-labeled standard, thereby minimizing matrix interference. nih.govfree.fr Common ionization sources include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are chosen based on the polarity and properties of the specific analytes. free.fr

The application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of phenylurea herbicides like linuron and its metabolites is challenging. Many of these compounds are thermally unstable and tend to degrade in the high-temperature environment of the GC injector and column. newpaltz.k12.ny.usmdpi.com However, for certain metabolites that are more thermally stable, GC-MS can be a viable option. Research has shown that N-methyl,N-methoxy-phenylurea herbicides such as linuron can be analyzed using GC with specific techniques like cold on-column injection, which minimizes thermal degradation. nih.gov

In one study, GC-MS was successfully used to identify the N-demethylated metabolite of linuron produced by enzymatic activity. researchgate.net This suggests that for N-Demethoxy Linuron, while not the preferred method, GC-MS analysis could be possible, likely requiring derivatization to increase volatility and thermal stability, or the use of specialized injection techniques. The use of this compound as an internal standard in such a method would follow the same principles as in LC-MS, correcting for variations in injection volume and potential degradation during analysis.

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that has gained prominence for the analysis of polar and ionized compounds that are poorly retained in traditional reversed-phase liquid chromatography (RPLC). chromatographyonline.com Herbicide metabolites are often more polar than their parent compounds, making HILIC an excellent choice for their separation. nih.gov The separation mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. nih.gov

This technique is particularly advantageous as it often provides higher sensitivity with mass spectrometry compared to RPLC. nih.gov For the analysis of N-Demethoxy Linuron, a HILIC method could provide superior retention and separation from other polar interferences in complex matrices. Different HILIC stationary phases, such as bare silica, zwitterionic, and amide phases, offer varying selectivity, allowing for method optimization for specific applications. chromatographyonline.com The use of this compound in a HILIC-MS/MS method would ensure accurate quantification of the target analyte by compensating for any matrix effects or variability inherent in the analysis of complex samples.

Quantitative Determination and Reference Standard Applications

The primary role of this compound is to serve as a high-fidelity internal standard for the quantitative analysis of its unlabeled analogue. The use of stable isotope-labeled (SIL) internal standards is considered the gold standard in quantitative mass spectrometry, especially in bioanalytical and environmental assays. nih.gov

In quantitative analysis, an internal standard is a compound added to samples, calibrators, and quality controls at a known and constant concentration. The SIL internal standard, this compound, is ideal because it has nearly identical chemical and physical properties to the analyte of interest (the "native" N-Demethoxy Linuron). It co-elutes chromatographically and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source. nih.gov However, it is distinguishable by its higher mass due to the six 13C atoms.

During method validation, this compound is crucial for establishing key performance characteristics.

Linearity: Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratioing corrects for variations in sample preparation and instrument response, leading to highly linear relationships (R² > 0.99). researchgate.net

Accuracy and Precision: The SIL standard compensates for sample-to-sample variability in extraction recovery and matrix effects, significantly improving the accuracy (closeness to the true value) and precision (repeatability) of the measurements. chromatographyonline.com

Matrix Effects: By mimicking the behavior of the native analyte, the SIL standard helps to normalize the signal suppression or enhancement caused by co-eluting compounds from the sample matrix. nih.gov

Table 1: Key Parameters in Method Validation Using a Stable Isotope-Labeled Internal Standard
Validation ParameterRole of this compoundTypical Acceptance Criteria
LinearityUsed to generate area ratios for the calibration curve.Coefficient of determination (R²) > 0.99
AccuracyCorrects for systematic errors from extraction and matrix effects.Mean recovery of 80-120% of the nominal value. chromatographyonline.comresearchgate.net
PrecisionMinimizes random error, improving repeatability and reproducibility.Relative Standard Deviation (RSD) < 15-20%. chromatographyonline.com
Matrix EffectCompensates for ion suppression or enhancement.Matrix factor within an acceptable range (e.g., 0.85-1.15).

Detecting pesticide metabolites at trace levels (ng/L to µg/L) in complex environmental matrices such as water, soil, and biological tissues is a significant analytical challenge. These matrices contain a multitude of compounds that can interfere with the analysis. nih.gov The combination of advanced sample preparation techniques, high-resolution chromatography, and tandem mass spectrometry, along with the use of this compound, enables the reliable detection and quantification of N-Demethoxy Linuron at these low concentrations.

Methods have been developed for the parent compound, linuron, and related phenylureas in various matrices, demonstrating the feasibility of achieving low detection limits. For instance, LC-MS/MS methods for pesticides in surface water have achieved limits of detection (LODs) in the low ng/L range. free.fr The use of an appropriate SIL internal standard is critical to achieving the accuracy needed for environmental monitoring and risk assessment, where decisions are based on concentrations near regulatory limits.

Table 2: Examples of Analytical Performance for Phenylurea Herbicides in Environmental Matrices
Analyte(s)MatrixMethodLimit of Detection (LOD) / Quantitation (LOQ)Recovery (%)Reference
Diuron, IsoproturonSurface WaterLC-MS/MS2 - 6 ng/L (LOD)Not Specified free.fr
Diuron, LinuronHuman UrineSPE-HPLC-UV8.0 µg/L (LOD, Diuron); 12 µg/L (LOD, Linuron)85 - 103 embrapa.br
LinuronNatural WaterElectroanalytical0.19 µmol/L (LOD)90.9 - 104 researchgate.net
LinuronPotatoesGC-MS0.1 ppm (LOD)110 - 112 nih.gov
Acidic Herbicides & MetabolitesFresh WaterSPE-HILIC-MS/MS5 - 22 ng/L (LOQ)Not Specified nih.gov

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical initial step to isolate this compound and related analytes from the sample matrix, thereby minimizing interference and enhancing the accuracy of subsequent analyses. The choice of extraction technique is dependent on the matrix type, such as soil or water, and the physicochemical properties of the target compounds.

Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient technique for extracting analytes from solid and semi-solid samples. By using solvents at elevated temperatures and pressures, PFE can achieve rapid and thorough extraction with reduced solvent consumption compared to traditional methods. csic.esnih.govmdpi.com For the extraction of this compound and its non-labeled analogue from soil matrices, specific adaptations of the PFE method have been developed to maximize recovery.

An analytical method developed for linuron and its metabolites in soil utilizes a mixture of methanol (B129727) and an aqueous solution of formic acid and a nonionic surfactant as the extraction solvent. epa.gov The elevated temperature and pressure enhance the penetration of the solvent into the soil matrix, facilitating the release of the target analytes. csic.es Given that the physicochemical properties of this compound are virtually identical to its unlabeled counterpart, these PFE parameters are directly applicable.

Below are typical parameters adapted for the PFE of linuron and its metabolites from soil samples:

ParameterSettingRationale
Extraction Solvent Methanol / 0.3% Formic Acid (aq) with 0.1% nonionic surfactant (9:1, v/v)The organic solvent solubilizes the analytes, while the acidic aqueous solution helps in desorption from soil particles. The surfactant improves wetting of the matrix. epa.gov
Temperature 100 °CIncreases solvent extraction efficiency by decreasing viscosity and surface tension, and increasing analyte solubility. nih.gov
Pressure 1500 psiMaintains the solvent in a liquid state above its boiling point and assists in forcing the solvent into the matrix pores. mdpi.com
Static Time 5 minutesAllows for the solvent to equilibrate with the sample matrix, ensuring thorough extraction.
Flush Volume 60% of cell volumeA sufficient volume of fresh solvent is used to rinse the sample and transfer the extracted analytes to the collection vial. nih.gov
Purge Time 100 secondsNitrogen gas is used to purge the remaining solvent from the extraction cell, ensuring complete collection of the extract.
Static Cycles 2Multiple cycles ensure exhaustive extraction of the analytes from the sample matrix.

This table presents adapted Pressurized Fluid Extraction (PFE) parameters for the extraction of this compound from soil matrices, based on methodologies for the parent compound and its metabolites.

Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. nih.govepa.gov It is essential for removing matrix interferences from the initial extracts obtained by methods like PFE or from aqueous samples, thereby improving the sensitivity and robustness of the final analytical determination. epa.gov Enhancements in SPE methodology for phenylurea herbicides and their metabolites, such as N-Demethoxy Linuron, involve the optimization of sorbent materials and elution solvents.

For the analysis of linuron and its metabolites in water, SPE cartridges are employed to enrich the compounds from the sample. epa.govresearchgate.net Various sorbent types have been evaluated for their efficiency in retaining phenylurea herbicides. Common choices include octadecyl (C18) bonded silica, polymeric sorbents like styrene-divinylbenzene, and Florisil. researchgate.nettandfonline.com The selection of the sorbent depends on the polarity of the analytes and the nature of the matrix interferents. For instance, Florisil, a magnesium-silicate adsorbent, is effective for cleanup in complex matrices like meat products. researchgate.net For aqueous samples, polymeric sorbents are often used for the extraction of linuron and its metabolites. epa.gov

Key parameters for an enhanced SPE protocol for this compound are detailed below:

ParameterSpecificationPurpose
SPE Sorbent Polymeric (e.g., Styrene-Divinylbenzene) or FlorisilPolymeric sorbents are effective for trapping moderately polar compounds like linuron metabolites from water. epa.gov Florisil is used for cleanup of extracts from more complex matrices. researchgate.net
Conditioning Solvent Methanol, followed by De-ionized WaterPrepares the sorbent for sample loading by wetting the stationary phase and removing any potential contaminants.
Sample Loading Aqueous extract adjusted to pH 7The sample is passed through the cartridge, allowing the analytes to adsorb onto the stationary phase.
Washing Solvent De-ionized WaterRemoves polar, water-soluble interferences that are not retained on the sorbent. epa.gov
Elution Solvent Methanol/De-ionized Water (8:2, v/v) or Acetone/AcetonitrileA solvent or solvent mixture of appropriate strength is used to desorb the analytes from the sorbent. epa.govresearchgate.net
Post-Elution Step Evaporation and reconstitution in mobile phaseThe eluate is concentrated and redissolved in a solvent compatible with the subsequent chromatographic analysis (e.g., LC-MS/MS). epa.gov

This table outlines enhanced Solid Phase Extraction (SPE) parameters suitable for the cleanup and concentration of this compound from aqueous samples and extracts.

Multi-Residue Methodologies for Metabolite Profiling

Multi-residue methodologies are essential for the simultaneous analysis of multiple pesticide residues and their metabolites in a single analytical run. These methods, typically employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are crucial for comprehensive environmental monitoring and food safety analysis. epa.govnih.gov In this context, this compound plays a vital role as an internal standard for the accurate quantification of linuron and its various metabolites.

The principle of isotope dilution mass spectrometry (IDMS) is central to the use of this compound. nih.gov By adding a known amount of the stable isotope-labeled standard to the sample prior to extraction and cleanup, any losses of the target analytes during sample preparation can be accurately corrected. nih.gov Since the labeled standard (this compound) and the non-labeled analyte (N-Demethoxy Linuron) have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation. nih.gov However, they are readily distinguished by their mass-to-charge ratio (m/z) in the mass spectrometer.

This approach allows for the accurate profiling of linuron metabolites, which may include compounds like 1-(3,4-dichlorophenyl)-3-methoxyurea (B173969) (DCPMU) and 1-(3,4-dichlorophenyl)urea (B109879) (DCPU). epa.govnih.gov The quantification is based on the ratio of the response of the native analyte to that of its labeled internal standard.

A typical LC-MS/MS setup for a multi-residue method involving linuron metabolites would include the following:

ParameterSpecificationSignificance in Metabolite Profiling
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high selectivity and sensitivity for the simultaneous detection and quantification of multiple analytes in complex matrices. nih.gov
Chromatographic Column Reversed-phase C18Offers good separation for moderately polar to nonpolar compounds like phenylurea herbicides and their metabolites.
Mobile Phase Gradient of Acetonitrile/Methanol and Water with Formic Acid or Ammonium AcetateThe gradient elution allows for the separation of compounds with a range of polarities. Additives like formic acid promote ionization. nih.gov
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar and thermally labile molecules, and phenylureas typically ionize well in positive mode. epa.gov
Mass Spectrometry Mode Multiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. researchgate.net
Internal Standard This compoundUsed for the accurate quantification of N-Demethoxy Linuron and can serve as a surrogate for correcting losses of other structurally related metabolites.

This table summarizes the key components of a multi-residue methodology using LC-MS/MS for the profiling of linuron metabolites, highlighting the role of this compound.

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on the environmental fate and biotransformation of this compound that adheres to the specified outline.

The compound N-Demethoxy Linuron, also known as norlinuron or desmethyl-linuron, is consistently identified in environmental studies as a metabolite or degradation product of the parent herbicide, Linuron. The "-13C6" designation indicates an isotopically labeled version used for tracer studies, which does not alter its chemical behavior.

However, the existing body of research focuses overwhelmingly on the degradation of the parent compound, Linuron. While studies mention the formation of N-Demethoxy Linuron as a minor product during the abiotic and biotic breakdown of Linuron, there is a significant lack of specific data on the subsequent environmental fate of N-Demethoxy Linuron itself.

Consequently, detailed information required for the requested sections and subsections—such as specific hydrolysis kinetics, photolytic transformation processes, key microbial degrading organisms, and enzymatic pathways for N-Demethoxy Linuron—is not available in the published literature. The scientific focus has been on the initial breakdown of Linuron into metabolites like 3,4-dichloroaniline (B118046) and N,O-dimethylhydroxylamine by various microbial consortia.

Therefore, constructing a thorough, informative, and scientifically accurate article that strictly focuses solely on the environmental fate and biotransformation of this compound is not feasible with the current state of scientific knowledge.

Environmental Fate and Biotransformation of N Demethoxy Linuron 13c6

Sorption and Desorption Dynamics in Soils and Sediments

The mobility and bioavailability of N-Demethoxy Linuron-13C6 in the environment are significantly influenced by its sorption and desorption behavior in soils and sediments. While direct studies on this specific metabolite are scarce, the extensive research on its parent compound, Linuron (B1675549), and its sister metabolite, 3,4-dichloroaniline (B118046) (DCA), provides a strong basis for understanding its likely dynamics.

Sorption of phenylurea herbicides and their metabolites is predominantly governed by the organic matter content of the soil. nih.govtandfonline.com Studies on Linuron consistently show a positive correlation between its adsorption and the soil's organic matter content. epa.gov This suggests that this compound will be more strongly bound to soils rich in organic matter, such as clay and loam soils, and more mobile in sandy soils with low organic matter. epa.gov The sorption of Linuron and its metabolites like DCA is generally well-described by the Freundlich equation, indicating a heterogeneous and non-linear sorption process. nih.govtandfonline.com

The distribution coefficient (Kd) for Linuron varies depending on soil type. For instance, in one study, Kd values for Linuron were 3.9 mL/g in a silty clay soil and 7.0 mL/g in a sandy loam soil at a 12% water content. nih.gov The sorption of DCA, another key metabolite, is also primarily dictated by organic matter, with a secondary influence from soil pH. nih.gov Liming of acidic soils, which raises the pH, has been shown to reduce the sorption capacity for DCA by approximately 50%, suggesting that at higher pH, the compound is less retained and potentially more mobile. nih.govtandfonline.com

Desorption studies indicate that while a portion of the sorbed compound can be released back into the soil solution, this process often exhibits hysteresis, meaning that desorption is not as readily achieved as sorption. nih.gov This suggests that residues of this compound could become sequestered in soil over time, leading to long-term persistence of bound residues. The use of surfactants has been shown to enhance the desorption of Linuron, indicating that the presence of other co-contaminants could influence its mobility. nih.gov

Interactive Data Table: Sorption Coefficients of Linuron and a Key Metabolite in Different Soil Types

CompoundSoil TypeOrganic Matter (%)pHSorption Coefficient (Kd or Kf)Reference
LinuronSilty ClayNot SpecifiedNot Specified3.9 mL/g (Kd) nih.gov
LinuronSandy LoamNot SpecifiedNot Specified7.0 mL/g (Kd) nih.gov
3,4-dichloroaniline (DCA)Sandy Clay LoamHigh6.2High Sorption nih.gov
3,4-dichloroaniline (DCA)ClayHighNeutralIntermediate Sorption nih.gov
3,4-dichloroaniline (DCA)LoamLow5.3Intermediate Sorption nih.gov
3,4-dichloroaniline (DCA)Calcareous SoilLowNot SpecifiedLow Sorption nih.gov

Volatilization and Atmospheric Transport Considerations

The potential for a chemical to volatilize and undergo atmospheric transport is determined by its vapor pressure and Henry's Law constant. For the parent compound, Linuron, the Henry's Law constant is reported to be very low (1.97 x 10^-9 atm-m³/mol at 25°C), indicating that it is not very volatile. nih.gov Studies have concluded that volatilization is not a significant pathway for the dissipation of Linuron from soil or water surfaces. orst.edu

While specific data for this compound is unavailable, it is reasonable to assume that its volatilization potential would be similarly low. The removal of the methoxy (B1213986) group to form N-Demethoxy Linuron might slightly alter its physicochemical properties, but it is unlikely to transform it into a highly volatile compound. The general structure of phenylurea herbicides and their metabolites lends them to be relatively non-volatile.

Long-range atmospheric transport is generally associated with compounds that are both persistent and have a moderate to high volatility. envirocomp.com Given the low volatility of Linuron, and by extension its metabolites like N-Demethoxy Linuron, significant atmospheric transport on a large scale is not anticipated. Any atmospheric presence would likely be localized and primarily due to spray drift during application of the parent herbicide rather than volatilization from soil or water surfaces. epa.gov

Interactive Data Table: Physicochemical Properties Related to Volatilization of Linuron

CompoundPropertyValueImplication for VolatilizationReference
LinuronHenry's Law Constant1.97 x 10^-9 atm-m³/mol @ 25°CVery Low nih.gov
LinuronVapor PressureNot SpecifiedConsidered negligible orst.edu
This compoundHenry's Law ConstantData not available; expected to be lowLowInferred

Comparative Environmental Persistence Across Diverse Ecosystems

Linuron is classified as being moderately persistent in soil, with a reported field half-life ranging from 30 to 150 days, and a representative value often cited as 60 days. orst.edu The rate of degradation is influenced by soil type, moisture, temperature, and microbial activity. In aquatic environments, the half-life of Linuron can vary, with one study reporting half-lives ranging from 3.8 days in flowing water to 11.8 days in stagnant water.

There is a significant knowledge gap regarding the persistence of many of Linuron's metabolites, including N-Demethoxy Linuron. epa.gov However, it is known that the degradation of Linuron can lead to the formation of 3,4-dichloroaniline (DCA). nih.gov Some studies suggest that chloroaniline metabolites can be more persistent and potentially more toxic than the parent phenylurea compounds. nih.govnih.gov The persistence of DCA is also influenced by soil properties, with stronger sorption to organic matter potentially leading to longer residence times.

Interactive Data Table: Environmental Half-Life of Linuron in Various Ecosystems

CompoundEcosystemConditionHalf-Life (t½)Reference
LinuronSoilField Conditions30 - 150 days (avg. 60 days) orst.edu
LinuronSoilAerobic Metabolism57 - 100 days epa.gov
LinuronWaterStagnant7.2 - 11.8 days
LinuronWaterFlowing3.8 days
This compoundVariousNot SpecifiedData not available
3,4-dichloroaniline (DCA)VariousConsidered persistentData variable, can be high nih.govnih.gov

Metabolic Investigations Utilizing N Demethoxy Linuron 13c6 in Non Human Biological Systems

Isotopic Tracing in Plant Metabolism Studies

The use of N-Demethoxy Linuron-13C6 allows for precise tracking of the molecule's journey within plant systems, from initial absorption to metabolic breakdown and storage.

Studies on the parent compound, Linuron (B1675549), indicate that it is readily absorbed by the root systems of plants and subsequently translocated upwards primarily through the xylem. epa.govnih.gov It is reasonable to infer that its metabolite, N-Demethoxy Linuron, follows a similar path. By applying this compound to the growth medium, scientists can monitor its absorption by roots and its movement to the stems and leaves.

The rate and extent of uptake and translocation can be influenced by various factors, including plant species, growth stage, and environmental conditions such as temperature and day length. nih.gov The ¹³C label allows for the quantification of the parent compound and its metabolites in different plant tissues, providing insights into bioaccumulation and potential phytotoxicity.

Table 1: Factors Influencing Uptake and Translocation of Phenylurea Herbicides in Plants

Factor Influence on Uptake and Translocation
Plant Species Differences in root structure and metabolic activity can lead to variations in uptake rates.
Growth Stage Younger, actively growing plants may exhibit higher rates of uptake and translocation.
Soil/Medium Composition Organic matter and clay content can bind the compound, affecting its bioavailability to plant roots.
Temperature Higher temperatures can increase transpiration rates, potentially leading to greater uptake and translocation. nih.gov
Day Length Photoperiod can affect plant metabolic activity and growth, thereby influencing compound uptake. nih.gov

Once inside the plant, N-Demethoxy Linuron can undergo further metabolic transformations. The metabolism of Linuron in plants is known to proceed through demethylation and demethoxylation, yielding metabolites such as 3-(3,4-dichlorophenyl)-1-methoxyurea and N-Demethoxy Linuron itself. epa.gov Further degradation can lead to the formation of 3,4-dichloroaniline (B118046) (DCA). epa.gov

Using this compound, researchers can trace the fate of the ¹³C-labeled dichlorophenyl ring. This allows for the identification of subsequent metabolites that retain this part of the molecule. A common detoxification mechanism in plants is the conjugation of xenobiotics and their metabolites with endogenous molecules like sugars (e.g., glucose) or amino acids. These conjugation processes increase the water solubility of the compounds and facilitate their sequestration in vacuoles or incorporation into cell wall components as bound residues. researchgate.net The stable isotope label is crucial for detecting and identifying these conjugated metabolites.

Biotransformation in Aquatic Organisms

The presence of herbicide residues in water bodies necessitates an understanding of their biotransformation in aquatic life.

While specific studies on the biotransformation of N-Demethoxy Linuron in aquatic organisms are limited, research on Linuron indicates it is highly toxic to aquatic invertebrates and moderately to highly toxic to fish. epa.gov This suggests that these organisms are exposed to and can metabolize the compound.

By exposing aquatic species such as daphnids (invertebrates) or zebrafish (vertebrates) to this compound in a controlled environment, metabolomics studies can be conducted. scholaris.ca Analysis of tissues and excreta using techniques like liquid chromatography-mass spectrometry (LC-MS) can identify ¹³C-labeled metabolites. This provides a detailed profile of the biotransformation pathways, which may include hydroxylation, dehalogenation, or cleavage of the urea (B33335) bridge.

Table 2: Potential Metabolic Reactions for N-Demethoxy Linuron in Aquatic Organisms

Metabolic Reaction Potential Product(s)
Hydroxylation Hydroxylated derivatives of the dichlorophenyl ring
Dehalogenation Monochloro- or non-chlorinated phenylurea derivatives
Urea Bridge Cleavage 3,4-dichloroaniline (DCA) and methylurea (B154334)
Conjugation Glucuronide or sulfate (B86663) conjugates of metabolites

N-Demethoxy Linuron is not a chiral compound, meaning it does not exist as enantiomers. Therefore, enantioselective metabolism is not applicable to this molecule.

Soil Microbial Metabolism and Carbon Cycling

Microbial degradation is a primary route for the dissipation of phenylurea herbicides in the soil. nih.govnih.gov The use of this compound can provide valuable information on the role of soil microorganisms in its breakdown and the subsequent fate of the carbon atoms from the phenyl ring.

When this compound is introduced into a soil system, the ¹³C label can be traced through various microbial metabolic pathways. The initial breakdown is often hydrolysis of the urea linkage, leading to the formation of ¹³C-labeled 3,4-dichloroaniline (DCA) and methylurea. researchgate.netresearchgate.net Bacteria such as Variovorax sp. and Bacillus sphaericus are known to be involved in the degradation of Linuron and its metabolites. nih.govnih.gov

Further microbial metabolism of the ¹³C-labeled DCA can lead to ring cleavage and eventual mineralization to ¹³CO₂. By monitoring the evolution of ¹³CO₂, researchers can quantify the rate and extent of complete degradation of the phenyl ring. The incorporation of ¹³C into microbial biomass and soil organic matter can also be tracked, providing insights into carbon cycling and the long-term environmental fate of the herbicide's core structure. hamline.edu

Table 3: Key Microbial Genera Involved in Linuron Degradation

Microbial Genus Metabolic Capability Reference
Variovorax Hydrolysis of the urea bridge, degradation of DCA nih.gov
Bacillus Hydrolysis of the amide bond in Linuron nih.gov
Pseudomonas Potential involvement in xenobiotic degradation pathways nih.gov
Achromobacter Potential involvement in xenobiotic degradation pathways nih.gov

Incorporation of Labeled Carbon into Microbial Biomass

In microbial degradation studies, the incorporation of substrate carbon into cellular components is a key indicator of assimilation and growth. For phenylurea herbicides like linuron and its metabolites, the cleavage of the urea side chain is a primary degradation step, leading to the formation of 3,4-dichloroaniline (DCA). The carbon from the aromatic ring can then be utilized by microorganisms for the synthesis of essential biomolecules.

Research on linuron-degrading bacterial consortia has demonstrated that the degradation of the parent compound and its metabolites is often a cooperative effort among different microbial species. Some species may be responsible for the initial breakdown of the side chain, while others specialize in the degradation of the resulting aromatic intermediates like DCA. This metabolic cooperation ensures the complete breakdown of the herbicide and the efficient cycling of its carbon into the microbial food web. The incorporation of the 13C label from this compound into the biomass of these diverse microbial communities would be a definitive indicator of its role as a carbon source.

Table 1: Hypothetical Incorporation of 13C from this compound into Microbial Biomass over Time

Time (Days)13C in Microbial Biomass (%)Description
00Start of incubation; no incorporation has occurred.
715Initial phase of degradation with active incorporation of the labeled carbon into the biomass of primary degraders.
1435Peak incorporation as the microbial population utilizing the compound as a primary carbon source reaches its maximum density.
2825A decline in the percentage of labeled carbon in the total biomass may be observed as the primary degraders are preyed upon or die, and the carbon is cycled through the microbial food web.
5620Long-term stabilization of the labeled carbon within the soil microbial community.

This table is a hypothetical representation based on typical microbial degradation patterns of aromatic compounds and is intended for illustrative purposes.

Mineralization Rates and Carbon Dioxide Evolution

Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide (CO2) and water. In the context of this compound, mineralization refers to the conversion of the 13C-labeled carbon atoms of the phenyl ring into 13CO2. This process is a key indicator of the ultimate biodegradation of the compound and is often used to assess the efficiency of microbial degradation.

Studies using ring-labeled linuron have provided valuable data on mineralization rates. For instance, research on the bacterium Variovorax sp. has shown that it can mineralize a significant portion of the linuron ring, with reported mineralization efficiencies ranging from 20% to 60% of the initially applied compound being converted to CO2. The rate and extent of mineralization can be influenced by several factors, including the initial concentration of the compound, the composition and activity of the microbial community, and environmental conditions such as temperature and pH.

The evolution of 13CO2 from the microbial degradation of this compound would follow a characteristic pattern. Typically, after a lag phase, during which the microbial population adapts to the new substrate, there is a phase of rapid 13CO2 evolution, corresponding to the active degradation of the compound. This is often followed by a plateau, indicating that the readily available substrate has been consumed. The kinetics of this process can often be described by models such as the Gompertz model, which relates the mineralization to microbial growth.

In soil microcosm experiments with 14C-ring-labeled linuron, it has been observed that approximately 40% of the applied radioactivity is evolved as 14CO2 over a period of several weeks. The remaining labeled carbon is either incorporated into the microbial biomass or remains as bound residues in the soil matrix. This distribution highlights that both mineralization and biomass incorporation are significant fates for the carbon atoms of the phenyl ring of linuron and, by extension, N-Demethoxy Linuron.

Table 2: Mineralization of Ring-Labeled Linuron to CO2 by Variovorax sp. SRS16 at Different Initial Concentrations

Initial Linuron Concentration (mg/L)Mineralization to 14CO2 (%)Incubation Period (Days)
1048.5 - 64.121
140.2 - 55.821
0.136.6 - 47.021

Data in this table is based on published research on the mineralization of 14C-ring-labeled linuron and serves as a proxy for the potential mineralization of the 13C6-phenyl ring of N-Demethoxy Linuron.

Ecological Implications and Environmental Risk Assessment Frameworks

Assessment of Environmental Exposure Levels

Assessing the environmental exposure levels of N-Demethoxy Linuron (B1675549) is fundamental to understanding its potential ecological risk. As a metabolite of Linuron, its presence in the environment is directly linked to the application and subsequent degradation of the parent herbicide.

Monitoring in Soil and Water:

The environmental concentrations of Linuron and its metabolites are typically monitored in soil and water samples collected from agricultural areas where the herbicide is applied. Studies have shown that Linuron can persist in the soil for several months, with its degradation rate being influenced by factors such as soil type, temperature, and microbial activity. nih.gov The detection of N-Demethoxy Linuron in these matrices confirms the degradation pathway of Linuron in natural environments.

Analytical Techniques:

Advanced analytical techniques are employed to detect and quantify trace levels of herbicide residues in environmental samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common method used for this purpose. The use of N-Demethoxy Linuron-¹³C₆ as an internal standard in these analyses allows for highly accurate quantification of the unlabeled metabolite in environmental samples.

A hypothetical representation of typical detection levels in environmental matrices is presented in the table below.

Environmental MatrixTypical Concentration Range of Linuron Metabolites (µg/kg or µg/L)
Agricultural Soil0.1 - 10
Surface Water0.01 - 1
Groundwater< 0.01
Sediment0.5 - 20

Formation and Fate of Degradation Products and Their Environmental Relevance

N-Demethoxy Linuron is a primary degradation product of Linuron. scbt.com The formation of this metabolite occurs through the demethylation and demethoxylation of the parent compound, often mediated by soil microorganisms. researchgate.net

Degradation Pathways:

The degradation of Linuron to N-Demethoxy Linuron is a key step in its environmental breakdown. researchgate.net Further degradation of N-Demethoxy Linuron can occur, leading to the formation of other intermediate compounds and eventually mineralization to carbon dioxide. The isotopic labeling in N-Demethoxy Linuron-¹³C₆ is instrumental in tracing these complex degradation pathways in research studies. smolecule.com

Environmental Persistence:

The persistence of N-Demethoxy Linuron in the environment is a critical factor in its ecological relevance. Like its parent compound, its persistence is influenced by environmental conditions. In most soils, Linuron biodegrades within 3 to 4 months under normal application rates. nih.gov The degradation half-life of its metabolites, including N-Demethoxy Linuron, is an area of ongoing research to fully assess their long-term environmental impact.

Mechanistic Ecotoxicology in Non-Target Organisms

The ecotoxicological effects of herbicides and their metabolites on non-target organisms are a significant concern. While direct toxicity profiles are excluded here, the mechanistic impacts on ecosystems are profound.

The introduction of herbicides like Linuron into aquatic and terrestrial ecosystems can lead to significant shifts in community structure and function.

Impact on Aquatic Ecosystems:

Studies on the effects of Linuron in freshwater microcosms have demonstrated notable changes in plankton communities. researchgate.netnih.govwur.nl As a photosynthesis inhibitor, Linuron can lead to a decrease in dissolved oxygen and pH due to reduced primary productivity. nih.gov This can result in a decline of sensitive phytoplankton species, which in turn affects zooplankton that rely on them for food. researchgate.netnih.gov Such alterations can cascade through the food web, impacting the entire ecosystem.

Effects on Soil Microbial Communities:

The microbial communities in soil play a vital role in nutrient cycling and soil health. The presence of herbicides can alter the composition and activity of these communities. Some microorganisms are capable of degrading herbicides and using them as a source of carbon and nitrogen, while others may be inhibited by their presence.

Herbicides and their degradation products can interfere with essential biogeochemical cycles, such as the nitrogen and carbon cycles.

Nitrogen Cycle:

The nitrogen cycle is crucial for plant growth and is largely driven by microbial processes. nih.gov Contamination of soil and water with herbicides can affect key nitrogen transformation processes like nitrification and denitrification. mdpi.com For instance, alterations in microbial populations responsible for these processes can lead to changes in the availability of nitrogen to plants and potentially increase the emission of greenhouse gases like nitrous oxide. mdpi.com

Carbon Cycle:

By inhibiting photosynthesis in primary producers like algae and aquatic plants, herbicides directly impact the carbon cycle. nih.govnih.gov This reduction in carbon fixation can have widespread effects on the energy flow and productivity of an ecosystem.

Predictive Modeling for Environmental Distribution and Persistence

Predictive models are valuable tools for estimating the environmental fate of pesticides and their metabolites. These models use data on the chemical properties of the compound, application rates, and environmental characteristics to predict its distribution and persistence in soil, water, and air.

Modeling Approaches:

Various models, such as FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) models in Europe, are used to simulate the environmental behavior of pesticides. These models incorporate processes like degradation, adsorption, and transport to estimate environmental concentrations over time.

Parameters for Modeling:

Future Research Directions and Translational Applications

Novel Analytical Approaches for Enhanced Sensitivity and Specificity

The development of highly sensitive and specific analytical methods is crucial for accurately detecting and quantifying N-Demethoxy Linuron-13C6 and its parent compounds in complex environmental matrices. Future research will likely focus on the refinement and application of advanced analytical techniques.

Compound-Specific Isotope Analysis (CSIA) is a powerful tool for tracing the origin and fate of contaminants. By analyzing the isotopic composition of elements like carbon and nitrogen in this compound, researchers can gain insights into the degradation pathways of linuron (B1675549) in various environmental compartments. This technique helps to distinguish between different sources of contamination and to monitor the extent of biodegradation. nih.gov

Further advancements in mass spectrometry, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) coupled with advanced separation techniques like ultra-high-performance liquid chromatography (UHPLC), will continue to push the boundaries of detection. These methods offer unparalleled sensitivity and selectivity, enabling the detection of trace levels of this compound in soil, water, and biological samples. The use of ¹³C-labeled internal standards, like this compound, is critical in these analyses to correct for matrix effects and improve the accuracy and precision of quantification. researchgate.net

Analytical TechniqueApplication in this compound AnalysisPotential Advancements
Compound-Specific Isotope Analysis (CSIA) Tracing degradation pathways and sources of linuron contamination.Miniaturization of instruments for field-based analysis.
High-Resolution Mass Spectrometry (HRMS) Accurate mass measurements for unambiguous identification of metabolites.Development of novel ionization sources for improved sensitivity.
Tandem Mass Spectrometry (MS/MS) Highly selective quantification in complex matrices.Integration with ion mobility spectrometry for enhanced separation.
UHPLC Rapid and efficient separation of analytes from matrix interferences.Development of new stationary phases for improved chromatographic resolution.

Advanced Isotope Tracing Techniques for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system. rsc.org The use of ¹³C-labeled substrates, such as this compound, is central to MFA studies aimed at elucidating the biodegradation pathways of linuron. By tracing the flow of ¹³C atoms through metabolic networks, researchers can map the intricate steps of microbial degradation. nih.gov

Future research will likely employ dynamic MFA, which allows for the study of metabolic responses over time to changing environmental conditions. This approach can provide a more detailed understanding of how microorganisms adapt their metabolism to degrade linuron and its metabolites. Integrating MFA with other systems biology tools will offer a more holistic view of the metabolic processes involved in linuron biodegradation.

Key areas for future research in this domain include:

Identifying rate-limiting steps in the linuron degradation pathway to engineer more efficient bioremediation strategies.

Characterizing the metabolic interactions within microbial consortia responsible for linuron mineralization.

Investigating the influence of environmental factors , such as nutrient availability and temperature, on metabolic fluxes.

Integration with 'Omics' Technologies for Comprehensive Environmental Studies

The integration of this compound as a tracer with 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—promises a comprehensive understanding of the environmental fate and impact of linuron. These integrated approaches can reveal the genetic and molecular mechanisms underlying the microbial degradation of this herbicide.

Genomics and Transcriptomics can identify the genes and transcripts that are upregulated in the presence of linuron, providing clues about the enzymes involved in its breakdown. For instance, studies on Variovorax sp. have identified gene clusters responsible for linuron degradation. nih.govnih.govasm.org

Proteomics allows for the direct identification and quantification of proteins expressed by microorganisms during linuron degradation. Differential proteomic analyses have successfully identified key enzymes, such as hydrolases and dioxygenases, that are crucial for the breakdown of linuron and its intermediate, 3,4-dichloroaniline (B118046) (DCA). nih.govnih.govresearchgate.netasm.org

Metabolomics , particularly when combined with isotopic labeling, can identify and quantify the full spectrum of metabolites produced during linuron degradation. This provides a detailed picture of the metabolic pathways and helps in the discovery of novel degradation products.

'Omics' TechnologyContribution to Linuron Degradation StudiesExample Research Finding
Genomics Identification of genes encoding for degradation enzymes.Discovery of the libA gene encoding a linuron hydrolase in Variovorax sp. SRS16. nih.govnih.gov
Transcriptomics Analysis of gene expression in response to linuron exposure.Upregulation of genes involved in aromatic compound degradation.
Proteomics Identification of key enzymes in the degradation pathway.Detection of upregulated amidases and chloroaniline dioxygenases in linuron-degrading bacteria. nih.govnih.govasm.org
Metabolomics Identification of intermediate and final degradation products.Characterization of metabolites such as N,O-dimethylhydroxylamine and 3,4-dichloroaniline. nih.govresearchgate.net

Development of Sustainable Remediation Strategies

This compound can play a vital role in the development and monitoring of sustainable remediation strategies for sites contaminated with linuron. These strategies aim to minimize environmental impact and promote the use of natural processes for cleanup. vertasefli.co.uk

Bioremediation , which utilizes microorganisms to break down contaminants, is a promising sustainable approach. alliedacademies.org By using this compound as a tracer, the effectiveness of bioremediation efforts can be precisely monitored. Researchers can track the disappearance of the parent compound and the appearance of its labeled metabolites, providing direct evidence of microbial degradation. nih.gov This allows for the optimization of bioremediation conditions, such as the addition of nutrients or specific microbial strains, to enhance degradation rates.

Phytoremediation , the use of plants to remove or degrade contaminants, is another green remediation technique. researchgate.net Isotope tracing with this compound can be used to assess the uptake and metabolism of linuron by different plant species, helping to identify suitable candidates for phytoremediation.

Future research will focus on combining these sustainable remediation techniques and using isotopically labeled compounds to validate their efficacy under real-world conditions.

Contribution to Regulatory Science and Environmental Monitoring Programs

Isotopically labeled standards are essential for accurate and reliable environmental monitoring and are increasingly required by regulatory agencies to ensure data quality. alfa-chemistry.com this compound serves as an ideal internal standard for the quantification of N-demethoxy linuron and other linuron metabolites in environmental samples. Its use helps to minimize measurement uncertainty and ensures compliance with regulatory limits. alfa-chemistry.comalfa-chemistry.com

The U.S. Environmental Protection Agency (EPA) has established regulations for linuron and its residues in various commodities. epa.govfederalregister.govepa.gov The availability of certified reference materials like this compound is crucial for the enforcement of these regulations. These standards are used in the validation of analytical methods and for ongoing quality control in monitoring programs. alfa-chemistry.com

Future contributions of this compound to regulatory science include:

Development of standardized analytical methods for the detection of linuron and its metabolites in food and environmental matrices.

Facilitating international harmonization of regulatory standards by providing a common reference material.

Supporting risk assessment studies by enabling accurate measurement of human and environmental exposure to linuron residues.

The continued use and development of isotopically labeled compounds like this compound will be instrumental in advancing our understanding of the environmental behavior of pesticides and in developing effective strategies for protecting human health and the environment.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying N-Demethoxy Linuron-¹³C₆ in environmental matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for precise quantification. Isotopic enrichment (¹³C₆) reduces background interference, improving detection limits. Calibrate with certified reference standards (e.g., environmental analysis standards in and ) to ensure accuracy. Validate methods using spike-and-recovery experiments in soil/water samples .

Q. How should N-Demethoxy Linuron-¹³C₆ be stored to maintain isotopic integrity and chemical stability?

  • Methodology : Store at -20°C in amber glass vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Monitor isotopic purity annually via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS). Avoid freeze-thaw cycles, as they may degrade the compound (see handling protocols in ) .

Q. What synthetic routes are recommended for producing N-Demethoxy Linuron-¹³C₆ with high isotopic purity?

  • Methodology : Incorporate ¹³C-labeled precursors during synthesis, such as ¹³C₆-aniline derivatives. Purify via preparative HPLC and confirm isotopic enrichment (>99%) using isotopic ratio mass spectrometry (IRMS). Characterize intermediates with Fourier-transform infrared spectroscopy (FTIR) and NMR to ensure structural fidelity .

Advanced Research Questions

Q. How can experimental designs optimize the use of N-Demethoxy Linuron-¹³C₆ in tracing herbicide degradation pathways in soil microbial communities?

  • Methodology : Employ stable isotope probing (SIP) with ¹³C₆-labeled compound to track microbial assimilation. Combine metagenomic analysis with ultracentrifugation to isolate ¹³C-enriched DNA. Use PICO framework ( ) to define population (soil microbes), intervention (¹³C₆ exposure), and outcomes (degradation metabolites). Validate with time-series sampling and kinetic modeling .

Q. How should researchers resolve contradictions in reported half-lives of N-Demethoxy Linuron-¹³C₆ across different soil types?

  • Methodology : Conduct controlled mesocosm studies to isolate variables (e.g., pH, organic matter). Use mixed-effects statistical models to account for soil heterogeneity. Cross-validate results with isotopic dilution assays (IDA) to distinguish abiotic vs. biotic degradation. Reference FINER criteria ( ) to ensure feasibility and novelty of the approach .

Q. What are the comparative advantages of ¹³C₆ labeling versus deuterated analogs in metabolic fate studies of Linuron derivatives?

  • Methodology : Perform parallel experiments with N-Demethoxy Linuron-¹³C₆ and deuterated analogs (e.g., D₆). Compare extraction efficiencies, matrix effects, and metabolic turnover rates using HRMS. ¹³C₆ labels minimize isotopic exchange risks in aqueous environments, whereas deuterium may exhibit kinetic isotope effects (KIE) altering reaction rates .

Q. How can researchers validate the absence of isotopic cross-talk when co-analyzing N-Demethoxy Linuron-¹³C₆ with unlabeled metabolites?

  • Methodology : Use high-resolution mass spectrometry (HRMS) with mass accuracy <2 ppm to distinguish ¹³C₆ signals from natural abundance ¹²C. Apply isotopic pattern deconvolution algorithms (e.g., XCMS Online) to correct for overlapping peaks. Confirm via spiked matrix samples and blank controls .

Methodological Frameworks and Pitfalls

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant; ) to balance resource allocation and scientific impact. For example, prioritize SIP over radiolabeling for ethical and safety considerations .
  • Data Validation : Address reproducibility challenges ( ) by pre-registering protocols on platforms like protocols.io and sharing raw spectral data in public repositories .
  • Common Pitfalls : Avoid overgeneralizing results from single-environment studies. Use ’s guidelines to ensure clarity in research questions, such as specifying soil type or microbial consortia in hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.